molecular formula C12H12INO2S B14486912 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide CAS No. 66060-73-9

1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide

Cat. No.: B14486912
CAS No.: 66060-73-9
M. Wt: 361.20 g/mol
InChI Key: XZROPYGRWODINE-UHFFFAOYSA-M
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Description

1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide is a heterocyclic compound that features a pyridinium core substituted with a thiophene-acetyl group

Preparation Methods

The synthesis of 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide typically involves the following steps:

    Formation of the Pyridinium Core: The starting material, 1-methylpyridine, undergoes a quaternization reaction with methyl iodide to form 1-methylpyridinium iodide.

    Acylation Reaction: The 1-methylpyridinium iodide is then reacted with thiophene-2-acetyl chloride in the presence of a base such as triethylamine to yield the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which may target the acetyl group or the pyridinium core.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, potentially leading to a variety of derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include antimicrobial or anticancer properties, although further research is needed to confirm these effects.

    Industry: The compound could be used in the development of advanced materials, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide would depend on its specific application. In a biological context, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 1-Methyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide include:

    1-Methylpyridinium iodide: Lacks the thiophene-acetyl group, making it less versatile in terms of chemical reactivity.

    Thiophene-2-acetyl chloride:

    Other Pyridinium Derivatives: Compounds such as 1-ethyl-2-{[(thiophen-2-yl)acetyl]oxy}pyridin-1-ium iodide may exhibit similar properties but differ in their specific reactivity and applications.

The uniqueness of this compound lies in its combination of a pyridinium core with a thiophene-acetyl group, providing a distinct set of chemical and biological properties.

Properties

CAS No.

66060-73-9

Molecular Formula

C12H12INO2S

Molecular Weight

361.20 g/mol

IUPAC Name

(1-methylpyridin-1-ium-2-yl) 2-thiophen-2-ylacetate;iodide

InChI

InChI=1S/C12H12NO2S.HI/c1-13-7-3-2-6-11(13)15-12(14)9-10-5-4-8-16-10;/h2-8H,9H2,1H3;1H/q+1;/p-1

InChI Key

XZROPYGRWODINE-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1OC(=O)CC2=CC=CS2.[I-]

Origin of Product

United States

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